

Application Note: Detection of Etizolam using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: Atizoram

Cat. No.: B1667679

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Abstract

This application note provides a comprehensive overview and detailed protocols for the detection and quantification of Etizolam using Gas Chromatography-Mass Spectrometry (GC-MS). Etizolam, a thienodiazepine derivative, is a psychoactive substance that poses challenges for forensic and clinical toxicology laboratories. The methodologies outlined here are designed for researchers, scientists, and drug development professionals, offering robust procedures for sample preparation and analysis of both bulk drug material and biological specimens.

Introduction

Etizolam is a potent central nervous system depressant with anxiolytic, sedative-hypnotic, and muscle relaxant properties. Its increasing prevalence as a novel psychoactive substance (NPS) necessitates reliable and sensitive analytical methods for its identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard technique for the analysis of illicit drugs due to its high sensitivity and specificity.^[1] This document details established GC-MS and GC-MS/MS protocols for the analysis of Etizolam, providing the necessary parameters for successful implementation in a laboratory setting.

Experimental Protocols

Protocol 1: Analysis of Etizolam in Bulk or Dissolved Samples

This protocol is adapted from the SWGDRUG.org monograph and is suitable for the analysis of relatively pure or concentrated samples of Etizolam.[\[2\]](#)

Sample Preparation:

- Dissolve the analyte in chloroform (CHCl_3) to a concentration of approximately 4 mg/mL.[\[2\]](#)
- For quantitative analysis, a suitable internal standard should be added.

GC-MS Instrumentation and Parameters:

- Instrument: Agilent Gas Chromatograph with Mass Spectrometric Detector (or equivalent).[\[2\]](#)
- Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 μm .[\[2\]](#)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[\[2\]](#)
- Injection Mode: Split (20:1 ratio), 1 μL injection volume.[\[2\]](#)
- Injector Temperature: 280°C.[\[2\]](#)
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1.0 min.[\[2\]](#)
 - Ramp: Increase to 300°C at a rate of 12°C/min.[\[2\]](#)
 - Final hold: Hold at 300°C for 9.0 min.[\[2\]](#)
- MSD Transfer Line Temperature: 280°C.[\[2\]](#)
- MS Source Temperature: 230°C.[\[2\]](#)
- MS Quadrupole Temperature: 150°C.[\[2\]](#)
- Acquisition Mode: Scan.[\[2\]](#)

- Mass Scan Range: 30-550 amu.[2]

Expected Retention Time: Approximately 18.013 minutes.[2]

Protocol 2: Analysis of Etizolam in Whole Blood

This protocol utilizes a liquid-liquid extraction method and GC-MS/MS for enhanced selectivity and sensitivity in complex biological matrices like whole blood.[3]

Sample Preparation (Liquid-Liquid Extraction):

- Measure 1 mL of the whole blood sample and dilute with 1 mL of Milli-Q water.[3]
- Perform liquid-liquid extraction using EXTrelut® NT3 for both acidic and basic fractions.[3]
- Combine the extracted acidic and basic fractions.[3]
- Dry the combined extract with silica gel and then evaporate to dryness under a stream of nitrogen gas.[3]
- Re-dissolve the residue in 200 µL of a chloroform and isopropanol mixture (3:1 v/v).[3]

GC-MS/MS Instrumentation and Parameters:

- Column: InertCap 5MS/NP (or equivalent), 30 m x 0.25 mm I.D., df=0.25 µm.[3]
- Injection Mode: Splitless, 1 µL injection volume.[3]
- Injector Temperature: 260°C.[3]
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 min.[3]
 - Ramp: Increase to 320°C at a rate of 10°C/min.[3]
 - Final hold: Hold at 320°C for 10 min.[3]
- Flow Control Mode: Linear velocity (45.6 cm/sec).[3]

- MS Interface Temperature: 280°C.[3]
- Ion Source Temperature: 200°C.[3]
- Data Acquisition Mode: Simultaneous Scan/MRM.[3]
- Scan Mass Range: m/z 45 – 700.[3]

MRM Transitions for Etizolam:

- Quantitative: 342.00 > 272.00 (Collision Energy: 24 V).[3]
- Qualitative 1: 342.00 > 245.00 (Collision Energy: 33 V).[3]
- Qualitative 2: 342.00 > 266.00 (Collision Energy: 20 V).[3]

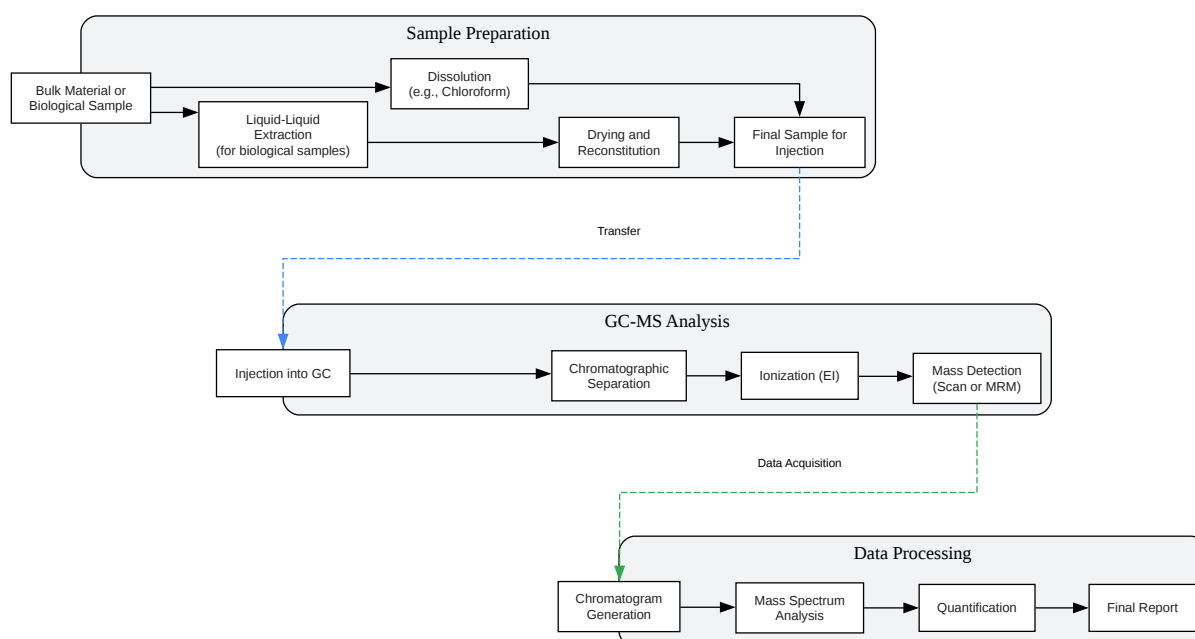
Data Presentation

The following table summarizes key quantitative data for the GC-MS analysis of Etizolam from various sources.

Parameter	Value	Matrix	Method	Source
Retention Time	18.013 min	Chloroform	GC-MS	SWGDRUG.org[2]
Retention Time	27.149 min	Whole Blood	GC-MS/MS	Jenck et al.
Detected Concentration	90 ng/mL	Postmortem Blood	GC-MS	ResearchGate Publication[4]
Detection Rate (Portable GC-MS)	36% of all samples	Illicit Opioid Samples	Portable GC-MS	Gozdzialski et al. [1][5]
Detection Rate (>3% w/w)	78% of samples	Illicit Opioid Samples	Portable GC-MS	Gozdzialski et al. [1][5]

Visualizations

The following diagram illustrates the general experimental workflow for the GC-MS analysis of Etizolam.



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Caption: Experimental workflow for Etizolam detection by GC-MS.

Signaling Pathways

Signaling pathway diagrams are not applicable to this analytical chemistry topic.

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